1-(5-Bromo-2-chlorophenyl)ethanone 1-(5-Bromo-2-chlorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 105884-19-3
VCID: VC20740029
InChI: InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
SMILES: CC(=O)C1=C(C=CC(=C1)Br)Cl
Molecular Formula: C8H6BrClO
Molecular Weight: 233.49 g/mol

1-(5-Bromo-2-chlorophenyl)ethanone

CAS No.: 105884-19-3

Cat. No.: VC20740029

Molecular Formula: C8H6BrClO

Molecular Weight: 233.49 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromo-2-chlorophenyl)ethanone - 105884-19-3

CAS No. 105884-19-3
Molecular Formula C8H6BrClO
Molecular Weight 233.49 g/mol
IUPAC Name 1-(5-bromo-2-chlorophenyl)ethanone
Standard InChI InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
Standard InChI Key FVJMYXDLWAEIKP-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1)Br)Cl
Canonical SMILES CC(=O)C1=C(C=CC(=C1)Br)Cl

Chemical Structure and Properties

1-(5-Bromo-2-chlorophenyl)ethanone consists of a benzene ring with bromine at the 5-position, chlorine at the 2-position, and an acetyl (ethanone) group at the 1-position. The chemical formula is C₈H₆BrClO. The compound is structurally related to 1-(5-Bromo-2-chlorophenyl)ethanol, which is its reduced form.

Physical Properties

The physical properties of 1-(5-Bromo-2-chlorophenyl)ethanone can be inferred from similar halogenated acetophenones:

PropertyValueNotes
Physical StateCrystalline solidAt room temperature
ColorOff-white to pale yellowTypical for aromatic ketones
Molecular WeightApproximately 247.5 g/molCalculated from chemical formula
Boiling Point~320-330°CEstimated from similar compounds
Density~1.6-1.8 g/cm³Based on related halogenated aromatics
SolubilityPoorly soluble in water; soluble in organic solventsCharacteristic of halogenated aromatics

Chemical Properties

The chemical properties of this compound are primarily determined by the acetyl functional group and the halogen substituents:

  • The ketone group exhibits typical carbonyl reactivity, including nucleophilic addition reactions

  • The halogen substituents (Br, Cl) affect the electronic distribution on the aromatic ring, making it electron-deficient

  • The halogens also serve as potential sites for further chemical modifications through coupling reactions

Synthesis Methods

Oxidation of Corresponding Alcohol

One established method for synthesizing 1-(5-Bromo-2-chlorophenyl)ethanone is through the oxidation of 1-(5-Bromo-2-chlorophenyl)ethanol. This oxidation can be performed using various oxidizing agents:

  • Chromium trioxide (CrO₃) in acidic conditions

  • Potassium permanganate (KMnO₄)

  • Pyridinium chlorochromate (PCC) in dichloromethane

  • Dess-Martin periodinane

Alternative Synthetic Routes

Based on synthetic approaches used for similar compounds, several alternative methods can be proposed:

  • Friedel-Crafts Acylation: Direct acylation of 4-bromo-1-chlorobenzene with acetyl chloride using a Lewis acid catalyst such as AlCl₃.

  • Grignard Reaction: Similar to the method described for 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, where an intermediate benzamide is reacted with a methyl Grignard reagent .

  • Weinreb Amide Approach: This method involves:

    • Converting 5-bromo-2-chlorobenzoic acid to an acid chloride

    • Reacting with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide

    • Treatment with methylmagnesium bromide to produce the target ketone

Chemical Reactions

Reduction Reactions

1-(5-Bromo-2-chlorophenyl)ethanone can undergo reduction to form 1-(5-Bromo-2-chlorophenyl)ethanol using reducing agents such as:

  • Sodium borohydride (NaBH₄) in methanol or ethanol

  • Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether

  • Catalytic hydrogenation using Pd/C or Raney nickel

The reverse reaction (oxidation of the alcohol to the ketone) is also feasible using appropriate oxidizing agents as mentioned earlier.

Carbonyl Chemistry

As a ketone, this compound can participate in numerous reactions typical of the carbonyl group:

  • Condensation Reactions: With hydrazines to form hydrazones; with hydroxylamines to form oximes

  • Aldol Condensations: Reaction with aldehydes or other ketones in basic conditions

  • Wittig Reactions: To form alkenes

  • Grignard Additions: Leading to tertiary alcohols

Halogen-Mediated Transformations

The bromine and chlorine substituents enable:

  • Metal-Catalyzed Coupling Reactions: Such as Suzuki, Stille, or Negishi couplings, particularly at the bromine position

  • Halogen-Metal Exchange: Formation of organolithium or Grignard reagents for further functionalization

  • Halogen Dance Reactions: Under strong base conditions

Applications and Uses

Pharmaceutical Intermediate

1-(5-Bromo-2-chlorophenyl)ethanone likely serves as an important intermediate in pharmaceutical synthesis, similar to other halogenated acetophenones. The specific applications may include:

  • Precursor for biologically active compounds containing the 5-bromo-2-chlorophenyl moiety

  • Building block for heterocyclic compound synthesis

  • Starting material for compounds with potential application as enzyme inhibitors

Research and Development

In organic synthesis research, this compound provides a platform for:

  • Method development for selective halogen functionalization

  • Studies on regioselective reactions in polyhalogenated systems

  • Investigation of electronic effects in aromatic substitution patterns

Material Science

Potential applications in materials science may include:

  • Precursor for specialty polymers with halogen functionality

  • Component in photosensitive materials

  • Intermediate in the synthesis of liquid crystal components

Analytical Methods

Spectroscopic Identification

Key spectroscopic features for identification and characterization of 1-(5-Bromo-2-chlorophenyl)ethanone would include:

Analytical MethodExpected Characteristics
¹H NMRSignals for methyl protons (~2.6 ppm); aromatic protons (7.0-8.0 ppm)
¹³C NMRCarbonyl carbon (~195-200 ppm); aromatic carbons (120-140 ppm); methyl carbon (~30 ppm)
IR SpectroscopyStrong C=O stretching (~1680-1700 cm⁻¹); C-Br and C-Cl stretching (500-800 cm⁻¹)
Mass SpectrometryMolecular ion peaks showing characteristic isotope patterns of Br and Cl

Chromatographic Methods

For isolation and purity assessment:

  • HPLC: Using C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases

  • GC-MS: Suitable for volatile analysis and mass confirmation

  • TLC: Using silica gel plates with appropriate solvent systems for reaction monitoring

Comparison with Related Compounds

Structural Analogues

Several related compounds appear in the search results that can provide context for understanding 1-(5-Bromo-2-chlorophenyl)ethanone:

CompoundStructural DifferenceNotable Properties
1-(5-Bromo-2-chlorophenyl)ethanolReduced carbonyl (alcohol instead of ketone)Secondary alcohol functionality; can be oxidized to form the target ketone
1-(5-Bromo-2-fluorophenyl)ethanoneContains fluorine instead of chlorine at 2-positionSimilar reactivity but different electronic properties due to F vs. Cl
1-(5-Bromo-4-chloro-2-fluorophenyl)-ethanoneAdditional fluorine at 2-position; chlorine at 4-positionSynthesis through Weinreb amide intermediate with high yield (80%)
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-oneThiophene ring instead of benzeneDifferent electronic properties; similar functional group reactivity

Structure-Activity Relationships

The positioning of halogens on the aromatic ring significantly influences:

  • Electronic Properties: Electron-withdrawing effects of Br and Cl affect the reactivity of the carbonyl group

  • Steric Considerations: The ortho-chloro substituent may introduce rotational barriers affecting reaction outcomes

  • Lipophilicity: The presence of halogens increases lipophilicity, potentially enhancing membrane permeability in biological systems

Current Research Trends

Current research involving halogenated acetophenones similar to 1-(5-Bromo-2-chlorophenyl)ethanone focuses on:

  • Development of more efficient and environmentally friendly synthesis methods

  • Application as building blocks in medicinal chemistry, particularly for heterocyclic synthesis

  • Exploration of selective functionalization methodologies for polyhalogenated aromatics

  • Structure optimization for targeted biological activities

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